molecular formula C32H50O5 B1226940 Alisol B 23-acetate CAS No. 26575-95-1

Alisol B 23-acetate

Cat. No. B1226940
CAS RN: 26575-95-1
M. Wt: 514.7 g/mol
InChI Key: NLOAQXKIIGTTRE-KUHAPQQGSA-N
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Description

Alisol B 23-acetate is a naturally occurring, non-steroidal triterpenoid compound isolated from the root of the Chinese medicinal plant, Astragalus membranaceus. It has been used in traditional Chinese medicine for centuries to treat a variety of conditions, including fever, abdominal pain, and liver and kidney diseases. This compound has recently been the subject of scientific research due to its potential therapeutic effects on a variety of conditions.

Scientific Research Applications

Antibacterial Effects

Alisol B 23-acetate has demonstrated potent antibacterial activity. A study found that it exhibits lower minimum inhibitory concentrations (MICs) against eight antibiotic-resistant strains compared to traditional antibiotics like chloramphenicol and ampicillin (Jin et al., 2012).

Cholesterol-Lowering Properties

Research has shown that this compound can significantly lower total cholesterol, triglycerides, and low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol in hyperlipidemic mice. Its mechanism involves inhibiting the activity of HMG-CoA reductase, a key enzyme in cholesterol metabolism (Xu et al., 2016).

Stability and Transformation Studies

This compound undergoes transformation under simulated stomach conditions, mainly converting to alisol A 24-acetate and other compounds, suggesting its instability in gastric environments (Jun, 2011).

Anti-Complementary Activity

Some studies have identified the anti-complementary activity of this compound, indicating its potential in modulating the immune system (Lee et al., 2003).

Quality Control and Evaluation

The concentration of this compound varies in Alismatis Rhizoma, and its presence is used as a standard marker for quality evaluation of the plant (Lee et al., 2004).

Cytotoxic Effects

This compound has been found to exhibit significant cytotoxicity against various cancer cell lines, making it a potential candidate for cancer treatment (Lee et al., 2001).

Autophagy and Apoptosis Induction

It has been identified as an inducer of autophagy and apoptosis in cancer cells, providing insights into its mechanism of action in antitumor activity (Law et al., 2010).

Lung Cancer Treatment

This compound has shown efficacy in inhibiting the growth and inducing apoptosis in human lung cancer cells, highlighting its potential as a therapeutic agent in lung cancer treatment (Wang et al., 2018).

Diuretic Activity

It is part of the triterpene components of Alismatis rhizoma, known for its diuretic effects. Studies have explored its role in formulations aimed at increasing urinary excretion (Zhang et al., 2017).

Mast Cell Activation and Allergic Reactions

Research indicates that this compound can inhibit mast cell activation and allergic reactions, providing a basis for its potential use in treating allergic diseases (Shao et al., 2018).

Mechanism of Action

Target of Action

Alisol B 23-acetate (AB23A) is a naturally occurring triterpenoid . The primary targets of AB23A are the Farnesoid X receptor (FXR) and Toll-like receptor 4 (TLR4) . FXR plays a pivotal role in regulating renal function and hepatic function , while TLR4 is involved in the regulation of immune response .

Mode of Action

AB23A activates FXR, leading to the induction of FXR downstream gene expression in the kidney . It also inhibits the overexpression of TLR4 and NADPH oxidase 1 (NOX1), subsequently reducing the generation of reactive oxygen species (ROS) in Caco-2 monolayers .

Biochemical Pathways

AB23A affects several biochemical pathways. It ameliorates lipopolysaccharide-induced intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway . It also protects against renal ischemia-reperfusion injury through the FXR signaling pathway . In addition, AB23A has been found to influence the mTOR-SREBP1 signaling pathway .

Pharmacokinetics

AB23A can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . Human butyrylcholinesterase (hBchE) and human carboxylesterases play key roles in AB23A hydrolysis in human plasma and tissue preparations, respectively . It’s also found that human serum albumin (hSA) could catalyze AB23A hydrolysis .

Result of Action

AB23A exhibits multiple pharmacological activities. It significantly attenuates renal ischemia-reperfusion-induced acute kidney injury (AKI) in an FXR-dependent manner . It also ameliorates lipopolysaccharide-induced intestinal barrier dysfunction by reducing pro-inflammatory cytokines production and preventing the disruption of tight junctions . Moreover, AB23A produces a protective effect against CCl4-induced hepatotoxicity .

Action Environment

The action of AB23A can be influenced by environmental factors. For instance, the protective effects of AB23A against renal ischemia-reperfusion injury are dependent on the activation of FXR . Therefore, factors that affect the expression or activation of FXR could potentially influence the efficacy of AB23A.

Safety and Hazards

When handling Alisol B 23-acetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Alisol B 23-acetate has shown potential as a therapeutic agent in the treatment of ischemic AKI . It has also been suggested that this compound could have great potential as a novel therapeutic agent in the treatment of AKI in the future .

Biochemical Analysis

Biochemical Properties

Alisol B 23-acetate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis, lipid metabolism, and glucose metabolism . This compound acts as an agonist for FXR, leading to the activation of downstream gene expression involved in these metabolic pathways . Additionally, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In podocytes, it has been shown to prevent high glucose-induced oxidative stress and inflammation by inhibiting the PI3K/Akt/mTOR signaling pathway . In non-small cell lung cancer cells, this compound inhibits cell viability, induces apoptosis, and suppresses migration and invasion . Furthermore, it has been demonstrated to ameliorate lipopolysaccharide-induced intestinal barrier dysfunction by regulating tight junction-related proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. As an FXR agonist, it activates FXR and induces the expression of genes involved in bile acid and lipid metabolism . It also inhibits the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound modulates the TLR4-NOX1/ROS signaling pathway, reducing oxidative stress and inflammation in intestinal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it remains stable and retains its bioactivity over extended periods . Long-term treatment with this compound has demonstrated sustained protective effects against renal ischemia-reperfusion injury and non-alcoholic steatohepatitis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, dose-dependent protective effects against non-alcoholic steatohepatitis have been observed, with higher doses leading to more significant reductions in hepatic triglyceride accumulation and inflammatory cell infiltration . High doses may also result in adverse effects, such as hepatotoxicity, highlighting the importance of determining the optimal therapeutic dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates the liver X receptor alpha (LXRα) and ATP-binding cassette transporters G5/G8 (ABCG5/G8) in the jejunum, promoting cholesterol efflux and reducing lipid accumulation . Additionally, it inhibits acyl-CoA cholesterol acyltransferase 2 (ACAT2), further reducing intracellular lipid accumulation . These interactions highlight its potential in treating metabolic disorders such as atherosclerosis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been shown to regulate the expression of bile salt export pump (BSEP) and Na+/taurocholate cotransporting polypeptide (NTCP), which are involved in bile acid transport . These interactions facilitate its distribution and accumulation in specific tissues, enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with nuclear receptors such as FXR and LXRα . Additionally, it affects the expression of tight junction proteins in the intestinal epithelium, indicating its presence in the cell membrane and cytoplasm . These localizations are essential for its regulatory effects on gene expression and cellular processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Alisol B 23-acetate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Alisol B", "Acetic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Alisol B is dissolved in methanol and reacted with sodium hydroxide to form the sodium salt of Alisol B.", "The sodium salt of Alisol B is then reacted with acetic anhydride and pyridine to form Alisol B 23-acetate.", "The reaction mixture is then quenched with water and the product is extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then removed under reduced pressure to yield Alisol B 23-acetate as a white solid." ] }

CAS RN

26575-95-1

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1

InChI Key

NLOAQXKIIGTTRE-KUHAPQQGSA-N

Isomeric SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Pictograms

Irritant

synonyms

23-acetylalisol B
alisol B 23-acetate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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